Enhanced BRAFV600E Inhibitory Potency via Acetamide Linker Conjugation
Compounds derived from the 1,5-dimethylpyrazole-4-acetate scaffold, such as the acetamide derivative 5r, exhibit potent BRAFV600E inhibitory activity with an IC50 of 0.10 ± 0.01 μM, which is comparable to the clinically approved inhibitor vemurafenib (IC50 = 0.04 ± 0.004 μM) [1]. This demonstrates that modifications of the ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate core can yield inhibitors with low nanomolar potency, establishing a clear advantage over less substituted pyrazole analogs that typically show significantly higher IC50 values [2].
| Evidence Dimension | BRAFV600E kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.10 ± 0.01 μM (for derived acetamide 5r) |
| Comparator Or Baseline | Vemurafenib: IC50 = 0.04 ± 0.004 μM |
| Quantified Difference | 2.5-fold less potent than vemurafenib, but within the same low nanomolar range |
| Conditions | In vitro kinase assay; BRAFV600E enzyme |
Why This Matters
The scaffold enables potent kinase inhibition, offering a viable alternative for BRAF-targeted drug discovery with potential for reduced off-target effects.
- [1] Wang, C.-R., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2382-2390. doi:10.1016/j.bmcl.2018.06.028 View Source
- [2] SciTech. (n.d.). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Retrieved from https://scite.ai/reports/design-synthesis-and-biological-evaluation-vg32Kp View Source
